molecular formula C24H20N6O3S B2507484 N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207017-83-1

N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2507484
CAS No.: 1207017-83-1
M. Wt: 472.52
InChI Key: IXSJIYLXTPMDBF-UHFFFAOYSA-N
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Description

This compound features a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, substituted at position 9 with a 4-methoxyphenyl group. Position 3 of the triazolo ring is linked via a thioether to an acetamide moiety, which is further substituted with a 3-acetylphenyl group. The thioacetamide bridge may facilitate interactions with biological targets, such as enzymes containing cysteine residues .

Properties

CAS No.

1207017-83-1

Molecular Formula

C24H20N6O3S

Molecular Weight

472.52

IUPAC Name

N-(3-acetylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20N6O3S/c1-15(31)17-4-3-5-18(12-17)25-22(32)14-34-24-27-26-23-21-13-20(28-30(21)11-10-29(23)24)16-6-8-19(33-2)9-7-16/h3-13H,14H2,1-2H3,(H,25,32)

InChI Key

IXSJIYLXTPMDBF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Pyrazolo-Triazolo-Pyrazine Derivatives

  • N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide (CAS 1207055-82-0): Shares the same fused core but substitutes the 4-methoxyphenyl group with a 3,4-dimethylphenyl moiety.
  • 3-[9-(2,5-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[2-(trifluoromethyl)benzyl]propanamide :
    • Features a trifluoromethyl benzyl group instead of the 3-acetylphenyl acetamide.
    • The CF₃ group increases lipophilicity and may enhance blood-brain barrier penetration .

Triazolo-Pyridazine Analogs

  • N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide :
    • Replaces the pyrazolo-triazolo-pyrazine core with a triazolo[4,3-b]pyridazin system.
    • The nitro group at position 6 introduces strong electron-withdrawing effects, reducing metabolic stability compared to the 4-methoxy group .

Substituent Effects on Bioactivity

Compound Name Core Structure Key Substituents Molecular Weight Bioactivity Notes
Target Compound Pyrazolo-triazolo-pyrazine 9-(4-methoxyphenyl), 3-thioacetamide ~480 (estimated) Predicted kinase inhibition (analogous to )
CAS 1207055-82-0 Pyrazolo-triazolo-pyrazine 9-(3,4-dimethylphenyl), 3-oxo 418.5 Unreported; structural similarity suggests antimicrobial potential
Example 83 (from ) Pyrazolo[3,4-d]pyrimidine 4-(dimethylamino), 3-fluoro N/A Kinase inhibitor (IC₅₀ < 100 nM)
10a (from ) Benzothieno-triazolo-pyrimidine Phenyl, tetrahydrobenzothieno ~420 (estimated) Antifungal activity (MIC: 8 µg/mL)

Electronic and Steric Effects

  • 4-Methoxyphenyl vs. 4-Nitrophenyl : Methoxy groups enhance π-π stacking and reduce oxidative metabolism, whereas nitro groups increase reactivity but risk toxicity .
  • Thioether vs. Oxo Bridges : Thioethers (as in the target compound) improve lipid solubility and may enhance membrane permeability compared to carbonyl groups .

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